molecular formula C26H23FN4O3 B2596394 N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 2034419-49-1

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2596394
CAS No.: 2034419-49-1
M. Wt: 458.493
InChI Key: WWAGLWBRYJYTGO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide.

    Attachment of the fluorobenzamido group: This can be done through an amide coupling reaction using a fluorobenzoyl chloride and an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-(4-benzyl)-1H-imidazole-4-carboxamide
  • N-(4-ethoxyphenyl)-1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide
  • N-(4-methoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the ethoxy and fluorobenzamido groups, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGLWBRYJYTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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